molecular formula C21H23N3O3 B11118349 N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11118349
M. Wt: 365.4 g/mol
InChI Key: QSMBVWKYSWYKDB-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a phenyl group, an oxadiazole ring, and an acetamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Phenoxyacetamide Formation: The phenoxyacetamide moiety is formed by reacting phenol derivatives with chloroacetamide in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the phenoxyacetamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents that can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in drug design and development. Its potential to interact with enzymes and receptors could lead to the discovery of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could serve as a lead compound in the development of new drugs targeting specific diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenyl groups may facilitate binding to these targets, leading to modulation of their activity. This could involve inhibition or activation of enzymatic pathways, affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3/c1-4-21(2,3)23-18(25)14-26-17-12-10-16(11-13-17)20-22-19(24-27-20)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3,(H,23,25)

InChI Key

QSMBVWKYSWYKDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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